molecular formula C6H9N3O2 B11765345 Methyl (2R)-amino(1H-imidazol-5-yl)acetate CAS No. 695811-28-0

Methyl (2R)-amino(1H-imidazol-5-yl)acetate

Cat. No.: B11765345
CAS No.: 695811-28-0
M. Wt: 155.15 g/mol
InChI Key: OGMOTDKKHYWKNN-RXMQYKEDSA-N
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Description

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of a suitable precursor, such as an α-amino acid derivative, under acidic or basic conditions to form the imidazole ring. The esterification of the resulting imidazole compound can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas and a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds.

Scientific Research Applications

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: A simple imidazole ring without additional functional groups.

    Methylimidazole: An imidazole ring with a methyl group.

Uniqueness

®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is unique due to its chiral nature and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

695811-28-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

OGMOTDKKHYWKNN-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CN=CN1)N

Canonical SMILES

COC(=O)C(C1=CN=CN1)N

Origin of Product

United States

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